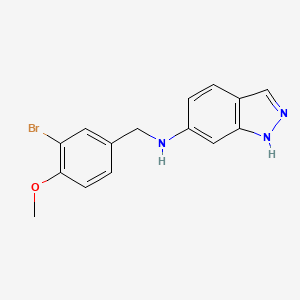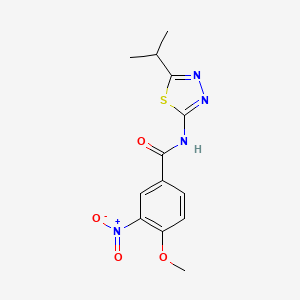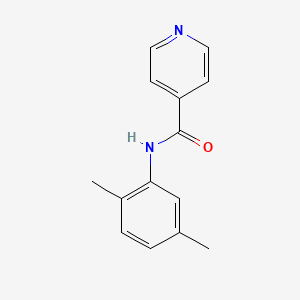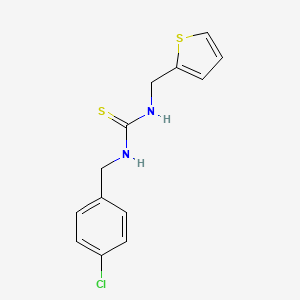
N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential in drug discovery and development. It is a small molecule that belongs to the class of indazole derivatives and has shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine involves the inhibition of specific proteins and enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of kinases, such as AKT, mTOR, and ERK, which are involved in cell growth and survival. Additionally, it has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine in lab experiments include its high potency, selectivity, and specificity for specific targets. Additionally, it has good solubility and stability, making it a valuable tool in drug discovery and development. The limitations of using N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated and monitored.
Direcciones Futuras
There are several future directions for the research and development of N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine. These include:
1. Further optimization of the compound to improve its pharmacokinetic and pharmacodynamic properties.
2. Evaluation of its efficacy in preclinical models of various diseases, including cancer, inflammation, and neurological disorders.
3. Identification of specific biomarkers and patient populations that may benefit from treatment with N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine.
4. Development of novel drug delivery systems to improve the bioavailability and targeting of the compound.
5. Evaluation of its potential as a combination therapy with other drugs or therapies to enhance its efficacy and reduce toxicity.
In conclusion, N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine is a promising compound with significant potential in drug discovery and development. Its ability to modulate specific signaling pathways and target specific proteins makes it a valuable tool in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine involves the reaction of 3-bromo-4-methoxybenzylamine with 2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile in the presence of a catalyst. The reaction proceeds through a one-pot, three-component condensation reaction under mild conditions, resulting in the formation of the target compound with good yield and purity.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate specific signaling pathways and target specific proteins makes it a valuable tool in drug discovery and development.
Propiedades
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c1-20-15-5-2-10(6-13(15)16)8-17-12-4-3-11-9-18-19-14(11)7-12/h2-7,9,17H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMXNWYZPPBIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)C=NN3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)

![2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5773536.png)

![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)


![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)

